molecular formula C5H12N2O4S B142915 tert-Butyl sulfamoylcarbamate CAS No. 148017-28-1

tert-Butyl sulfamoylcarbamate

Cat. No. B142915
M. Wt: 196.23 g/mol
InChI Key: WPCQASPMIALUEE-UHFFFAOYSA-N
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Description

tert-Butyl sulfamoylcarbamate and its derivatives are a class of compounds that have been studied for their utility in organic synthesis. These compounds serve as intermediates and building blocks for the synthesis of various organic molecules, including amines, sulfoxides, and carbamates. The tert-butyl group in these compounds often provides steric protection, which can be useful in controlling the reactivity and selectivity of chemical reactions 910.

Synthesis Analysis

The synthesis of tert-butyl sulfamoylcarbamate derivatives involves various strategies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . N-tert-butanesulfinyl imines, which are related to tert-butyl sulfamoylcarbamates, are synthesized by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Additionally, tert-butyl sulfoxide can be used as a starting point for synthesizing sulfinyl-containing compounds, including sulfinic acid amides and new sulfoxides . The tert-butyl group is also a key feature in the synthesis of thioimidates and their subsequent rearrangement to N-vinylcarbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl sulfamoylcarbamate derivatives is characterized by the presence of the tert-butyl group, which influences the overall geometry and reactivity of the molecule. For example, the sulfonyl moiety in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate presents a distorted arrangement around the sulfur atom, indicating strong interactions within the molecule9. In another derivative, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, intramolecular hydrogen bonds are observed, which contribute to the stability of the molecule10.

Chemical Reactions Analysis

tert-Butyl sulfamoylcarbamate derivatives participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These derivatives also serve as nitrogen sources for catalytic aminohydroxylation and aziridination of olefins . The tert-butyl group can be cleaved under acidic conditions, allowing for the liberation of the amino group or other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl sulfamoylcarbamate derivatives are influenced by the tert-butyl group and the other functional groups present in the molecule. These properties are crucial for their application in synthesis and their behavior in reactions. For example, the tert-butyl group can provide steric hindrance, which affects the reactivity and selectivity of the compound in chemical reactions 910. The solubility, stability, and reactivity of these compounds can be tailored by modifying the tert-butyl group or other substituents, making them versatile intermediates in organic synthesis.

Scientific Research Applications

  • Organic Synthesis Applications : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, exhibiting behavior as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds are of interest as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

  • Catalysis and Sensory Material Applications : Benzothiazole modified carbazole derivatives with a tert-butyl moiety have been shown to form organogels in certain solvents and assemble into a lamellar structure in a gel state. These xerogel-based films exhibit strong blue light emission and can be used as fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).

  • Synthesis of Novel Sulfamides : Sulfamides structurally related to dopamine have been synthesized using tert-butyl-alcohol/benzyl alcohol and chlorosulfonyl isocyanate, exhibiting inhibitory properties for various carbonic anhydrases. These sulfamides may have potential applications as antiepileptic, antiobesity, antitumor agents, or anti-infective agents (Aksu et al., 2013).

  • Synthesis of Sulfoxides and Sulfones : tert-Butyl phenyl sulfoxide has been used as a traceless precatalyst for generating sulfenate anions, catalyzing the coupling of benzyl halides to trans-stilbenes. This approach facilitates product isolation in high purity (Zhang et al., 2015).

  • Fluorescence Materials for Delayed Thermally Activated Fluorescence : Materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been developed for thermally activated delayed fluorescence. These materials have tunable energy gaps and are studied for their electronic, photophysical, and electrochemical properties (Huang et al., 2014).

properties

IUPAC Name

tert-butyl N-sulfamoylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCQASPMIALUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443987
Record name tert-Butyl sulfamoylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl sulfamoylcarbamate

CAS RN

148017-28-1
Record name 1,1-Dimethylethyl N-(aminosulfonyl)carbamate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl sulfamoylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(aminosulfonyl)-, 1,1-dimethylethyl ester
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Synthesis routes and methods I

Procedure details

N-t-butoxycarbonylsulfamide is prepared in the same manner as in the paragraph (a) in Step A-6 in Preparative Example 7-A. (2S,4R)-4-Acetylthio-1-t-butoxycarbonylpyrrolidine-2-methanol (i.e., a substrate) is allowed to react with N-t-butoxycarbonylsulfamide in the similar manner as in the paragraph (b) in Step A-6 in Production Example 7-A under a condition for Step C-8 shown in Table 2 to give (2S,4R)-4-acetylthio-1-t-butoxycarbonyl-2-(N-t-butoxycarbonyl-N-sulfamoylamino) methylpyrrolidine. NMR δ(CDCl3) ppm: 1.41(s, 9H), 1.55(s, 9H), 1.9 to 2.0 (m, 2H), 2.35(s, 3H), 3.32(dd, J=11.4 Hz, J=8.2 Hz, 1H), 3.6 to 3.9(m, 3H), 3.9 to 4.1(m, 1H), 4.5(m, 1H), 6.15(s, 2H). IR ν (KBr) cm-1 : 3420, 3320, 1706, 1686, 1666.
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Synthesis routes and methods II

Procedure details

N-t-butoxycarbonylsulfamide is prepared in the same manner as in the paragraph (a) of Step A-6 in Preparative Example 7-A. (2R,4R)-4-acetylthio-1-t-butoxycarbonylpyrrolidine-2-methanol (i.e., a substrate) is allowed to react with the obtained N-t-butoxycarbonylsulfamide in the similar manner as in paragraph (b) of Step A-6 in Preparative Example 7-A under a condition for Step B-6 shown in Table 2 to give (2R,4R)-4-acetylthio-1-t-butoxycarbonyl-2-(N-t-butoxycarbonyl-N-sulfamoylamino)methylpyrrolidine. NMR δ(CDCl3) ppm: 1.43(s, 9H), 1.53(s, 9H), 2.34(s, 3H), 2.5(m, 1H), 3.15(dd, J=12.2 Hz, J=6.2 Hz, 1H), 3.58(dd, J=14.8 Hz, J=3.2 Hz, 1H), 3.8 to 4.1(m, 2H), 4.16(dd, J=12.2 Hz, J=7.8 Hz, 1H), 4.4 to 4.7 (m, 1H), 6.11(s, 2H). IR ν (CHCl3) cm-1 : 3360, 3200, 1710, 1688.
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Synthesis routes and methods III

Procedure details

To chlorosulfonyl isocyanate (2.45 mL, 28 mmol) in toluene (38 mL) at −10° C. (ice/methanol bath) was added t-butyl alcohol (2.66 mL, 28 mmol) dropwise. The resulting solution was stirred at 0° C. (ice bath) for 20 min. Pyridine (5.0 mL, 62 mmol) was added dropwise with the ice/methanol bath at −15° C. to −10° C. The resulting mixture was stirred with ice bath at 0° C. for 40 min. Ammonium hydroxide (28%, 10 mL, 163 mmol) was then added dropwise with the ice/methanol bath at −10° C., followed by H2O (3 mL). The resulting mixture resulting was stirred with ice bath at 0° C. for 2.5 h. The resulting two layers were separated. The aqueous layer was washed with toluene (15 mL). The combined toluene layers were extracted with H2O (13 mL). The combined aqueous layers were acidified with 24% H2SO4 to pH 2. The resulting precipitate was filtered, washed with H2O (2×13 mL) and dried to yield the title compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MR Bockman, AS Kalinda, R Petrelli… - Journal of medicinal …, 2015 - ACS Publications
… A Mitsunobu reaction with tert-butyl sulfamoylcarbamate was employed for direct installation … This was avoided using three equivalents of tert-butyl sulfamoylcarbamate and slow …
Number of citations: 45 pubs.acs.org
X Chen, F Xiao, WM He - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… In 2014, Bois's group reported a Rh-catalyzed alkene diamination protocol which was realized by using tert-butyl sulfamoylcarbamate as an external nitrogen source (Scheme 8). In this …
Number of citations: 76 pubs.rsc.org
K Yamawaki, T Nomura, T Yasukata, N Tanimoto… - Bioorganic & medicinal …, 2008 - Elsevier
… 12 was subjected to the Mitsunobu reaction with tert-butyl sulfamoylcarbamate to afford 3k′. Meanwhile, 12 was converted to amine derivatives 3h–3j through phthalimide 13 by …
Number of citations: 18 www.sciencedirect.com
M Bockman - 2018 - conservancy.umn.edu
Mycobacterium tuberculosis (Mtb), responsible for both latent and symptomatic tuberculosis (TB), remains the leading cause of mortality among infectious diseases worldwide. The rise …
Number of citations: 0 conservancy.umn.edu

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